5-Tert-butylthiophene-3-carboxylic acid

描述

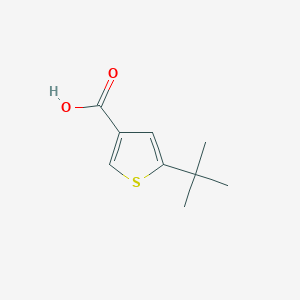

5-Tert-butylthiophene-3-carboxylic acid is a substituted thiophene derivative featuring a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position of the heteroaromatic ring. Such structural characteristics make this compound a candidate for applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) or materials science (e.g., in polymer modification).

属性

IUPAC Name |

5-tert-butylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)7-4-6(5-12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLLMZNSRYTRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

5-tert-Butyl-3-({...}methyl)thiophene-2-carboxylic Acid Methyl Ester ()

- Substituents : A methyl ester at position 2 and a tert-butyl group at position 5.

- Key Differences: The carboxylic acid group in the target compound is replaced by a methyl ester, reducing acidity and increasing lipophilicity . Substituent positions (carboxylic acid at 3 vs.

5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic Acid ()

- Substituents : A hydroxymethylphenyl group at position 5 and a carboxylic acid at position 3.

- Key Differences: The tert-butyl group in the target compound is replaced by a polar hydroxymethylphenyl group, enhancing solubility in aqueous media but reducing steric shielding .

Piperidine-Based Analogs ()

- Substituents : A piperidine ring with a tert-butoxycarbonyl (Boc) group and phenyl substituent.

- Key Differences :

Hypothetical Property Analysis

- Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to the hydroxymethylphenyl analog . The methyl ester derivative () is more lipophilic, favoring organic solvents .

- Stability : The tert-butyl group may improve metabolic stability by hindering enzymatic degradation, whereas the ester group () is prone to hydrolysis.

- Reactivity : The carboxylic acid group enables salt formation and hydrogen bonding, critical for drug-target interactions.

Data Tables

Table 1: Structural and Molecular Comparison of this compound and Analogs

*Molecular formula and weight calculated based on structural analysis.

Research Findings and Discussion

- Electronic Effects : The tert-butyl group in the target compound may donate electron density via hyperconjugation, slightly deactivating the thiophene ring compared to electron-withdrawing groups (e.g., hydroxymethylphenyl) .

- Biological Relevance : Carboxylic acid derivatives (target compound and ) are more likely to engage in ionic interactions with biological targets than ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。